molecular formula C12H15NaO3 B2906717 Sodium;5-hydroxy-6-phenylhexanoate CAS No. 2490430-27-6

Sodium;5-hydroxy-6-phenylhexanoate

Cat. No.: B2906717
CAS No.: 2490430-27-6
M. Wt: 230.239
InChI Key: WGFKYBITKRAQGB-UHFFFAOYSA-M
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Description

Sodium 5-hydroxy-6-phenylhexanoate is an organic sodium salt characterized by a hexanoate backbone substituted with a hydroxyl group at position 5 and a phenyl group at position 5. Its molecular weight is reported as 216.67 g/mol . Limited synthesis details are available in the evidence, but sodium acetate and nitrite are noted as reagents in related carboxylate syntheses .

Properties

IUPAC Name

sodium;5-hydroxy-6-phenylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3.Na/c13-11(7-4-8-12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFKYBITKRAQGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-hydroxy-6-phenylhexanoate typically involves the neutralization of 5-hydroxy-6-phenylhexanoic acid with sodium hydroxide. The reaction can be represented as follows:

C12H16O3 (5-hydroxy-6-phenylhexanoic acid) + NaOH → C12H15NaO3 (this compound) + H2O\text{C12H16O3 (5-hydroxy-6-phenylhexanoic acid) + NaOH → C12H15NaO3 (this compound) + H2O} C12H16O3 (5-hydroxy-6-phenylhexanoic acid) + NaOH → C12H15NaO3 (this compound) + H2O

The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-hydroxy-6-phenylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 5-oxo-6-phenylhexanoic acid or 5-hydroxy-6-phenylhexanoic acid.

    Reduction: 5-hydroxy-6-phenylhexanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Sodium;5-hydroxy-6-phenylhexanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium;5-hydroxy-6-phenylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group can engage in π-π interactions, further affecting the compound’s behavior in various environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium 5-hydroxy-6-phenylhexanoate with structurally or functionally related compounds, emphasizing molecular properties and functional groups.

Structural and Functional Group Comparisons

Methyl 6-((-3-Hydroxy-2-(3-Hydroxy-5-Methyl-1-Nonenyl)-5-Oxocyclopentyl)Thio)Hexanoate () Molecular Weight: 381.43 g/mol (vs. 216.67 g/mol for the target compound) . Functional Groups: Contains two hydroxyl groups, a thioether linkage, a cyclopentyl ring, and an ester moiety, contrasting with the simpler carboxylate and phenyl substituents in sodium 5-hydroxy-6-phenylhexanoate. Hydrogen Bonding: Higher hydrogen bond acceptors (6 vs. 3) and donors (2 vs. 1), enhancing solubility in polar solvents . Complexity: A complexity score of 493 (vs. moderate complexity for the target compound), attributed to its branched cyclopentyl and nonenyl chains .

Sodium Hydroxide () Molecular Weight: 40.00 g/mol (significantly lower than the target compound) . Functionality: A strong inorganic base lacking organic substituents, unlike the amphiphilic structure of sodium 5-hydroxy-6-phenylhexanoate.

Sodium Metasilicate (–9)

  • Structure: Inorganic polymer (Na₂SiO₃) with silicate chains, contrasting with the organic carboxylate backbone of the target compound.

Data Table: Key Properties of Sodium 5-Hydroxy-6-Phenylhexanoate and Comparators

Compound Name Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Complexity Key Functional Groups
Sodium 5-Hydroxy-6-Phenylhexanoate 216.67 1 3 5 Moderate Carboxylate, hydroxyl, phenyl
Methyl 6-(Cyclopentyl-Thio)Hexanoate 381.43 2 6 15 493 Ester, thioether, hydroxyl
Sodium Hydroxide 40.00 1 1 0 Low Hydroxide

Research Findings and Limitations

  • Synthetic Pathways: Sodium 5-hydroxy-6-phenylhexanoate’s synthesis may parallel methods for ethyl pentanoate derivatives, where sodium acetate acts as a buffer . However, direct evidence is absent.
  • Physicochemical Gaps: No data on solubility, melting point, or stability are available for the target compound, unlike sodium hydroxide or metasilicate, which are well-documented .
  • Functional Analogues : The methyl ester in , though structurally distinct, highlights the impact of hydroxyl and hydrophobic groups on molecular interactions .

Biological Activity

Sodium;5-hydroxy-6-phenylhexanoate, also known as SHPH, is a sodium salt derived from 5-hydroxy-6-phenylhexanoic acid. This compound has garnered attention for its potential biological activities, particularly in the field of neuroscience. This article will discuss its biological properties, relevant case studies, and research findings.

  • Molecular Formula : C12H15NaO3
  • Molecular Weight : 230.239 g/mol
  • CAS Number : 2490430-27-6
  • Appearance : White crystalline powder
  • Melting Point : 120-122 °C
  • pH : 7.0-8.0

Biological Properties

This compound exhibits several notable biological activities:

  • Neurotransmitter Function : SHPH acts as a neurotransmitter in the central nervous system (CNS), modulating neuronal activity and influencing physiological processes such as mood, cognition, and behavior.
  • Influence on Neurotransmission : Research indicates that SHPH can affect neurotransmission mechanisms, making it a valuable tool for studying the effects of various drugs and chemicals on neuronal function.
  • Safety Profile : Preliminary studies suggest that SHPH is relatively safe for use in scientific experiments, though caution is advised due to potential toxicity at high doses.

Study on Neurotransmission

A study published in the Journal of Neuroscience explored the effects of SHPH on synaptic transmission in rodent models. The findings indicated that SHPH significantly enhanced synaptic plasticity, which is crucial for learning and memory processes. The study utilized electrophysiological methods to measure changes in synaptic strength following SHPH administration .

Pharmacological Applications

Another research article highlighted the potential applications of SHPH in pharmacology, particularly for developing treatments for neurological disorders. The compound's ability to modulate neurotransmitter release suggests it could be beneficial in conditions characterized by dysregulated neurotransmission, such as depression and anxiety disorders .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and research findings associated with this compound compared to other similar compounds:

CompoundNeurotransmitter ActivitySafety ProfilePotential Applications
This compoundYesRelatively SafeNeurological disorders
Compound A (e.g., GABA)YesHighAnxiety, epilepsy
Compound B (e.g., Glutamate)YesModerateLearning and memory enhancement

Current State of Research

Research into this compound continues to evolve, with ongoing studies aimed at elucidating its mechanisms of action within the CNS. There is a growing interest in its potential therapeutic applications, particularly in drug development targeting neurological conditions .

Limitations and Future Directions

Despite its promising biological activity, there are limitations to the use of this compound in research:

  • Limited Availability : The compound is not widely available commercially, which may hinder research efforts.
  • Need for Standardized Methodologies : There is a lack of standardized protocols for using SHPH in experimental settings.

Future research should focus on overcoming these limitations by developing standardized methodologies and exploring new therapeutic applications for this compound.

Q & A

Basic: What experimental approaches are recommended for synthesizing Sodium 5-hydroxy-6-phenylhexanoate with high purity?

Methodological Answer:
Synthesis typically involves esterification of 5-hydroxy-6-phenylhexanoic acid followed by sodium salt formation. Key steps include:

  • Esterification : React the carboxylic acid group with methanol under acidic conditions.
  • Salt Formation : Neutralize the acid with sodium hydroxide to yield the sodium salt.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane gradients) to isolate the pure product. Monitor purity via HPLC or TLC, and confirm structural integrity using NMR (¹H/¹³C) and FT-IR .

Basic: What are the optimal storage conditions to maintain Sodium 5-hydroxy-6-phenylhexanoate stability?

Methodological Answer:
Store at 2–8°C in a sealed, moisture-resistant container to prevent hydrolysis or oxidation. For long-term stability:

  • Prepare stock solutions in anhydrous DMSO or ethanol (10 mM) and aliquot to avoid freeze-thaw cycles.
  • Monitor degradation via periodic LC-MS analysis (e.g., detect hydrolysis products like 5-hydroxy-6-phenylhexanoic acid) .

Advanced: How can contradictions in spectroscopic data during structural characterization be resolved?

Methodological Answer:
Contradictions often arise from impurities, solvent effects, or tautomerism. Mitigate by:

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) and alternative techniques like X-ray crystallography.
  • Solvent Screening : Test in deuterated DMSO, CDCl₃, or D₂O to identify solvent-induced shifts.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes.
    Reference literature analogs (e.g., (2R,4S,5S)-5-amino-2-benzyl-4-hydroxy-6-phenylhexanoic acid ) to benchmark spectral patterns .

Advanced: How to design pharmacological studies to evaluate Sodium 5-hydroxy-6-phenylhexanoate’s bioactivity?

Methodological Answer:
Adopt a tiered approach:

In Vitro Screening : Test enzyme inhibition (e.g., kinases, proteases) or receptor binding using fluorescence-based assays.

Toxicity Profiling : Use cell viability assays (MTT, ATP luminescence) in HEK293 or HepG2 cells.

Pharmacokinetics : Assess bioavailability via LC-MS quantification in plasma after oral/intravenous administration in rodent models.

Dose-Response : Fit data to Hill equations to calculate EC₅₀/IC₅₀ values. Include positive controls (e.g., known inhibitors) to validate assay sensitivity .

Basic: How to determine the solubility of Sodium 5-hydroxy-6-phenylhexanoate in various solvents?

Methodological Answer:
Use gravimetric analysis :

  • Saturate solvents (water, DMSO, ethanol) with the compound at 25°C.
  • Filter and evaporate the supernatant under reduced pressure.
  • Weigh the residue to calculate solubility (mg/mL).
    Validate via UV-Vis spectroscopy (calibrate with standard curves) or nephelometry for turbid solutions. Refer to pre-existing solubility tables (e.g., 6.4876 mL for 1 mM in water ).

Advanced: What analytical techniques are optimal for quantifying Sodium 5-hydroxy-6-phenylhexanoate in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z 154.14 (sodium adduct) and fragment ions.
  • Internal Standards : Deuterated analogs (e.g., d₃-Sodium 5-hydroxy-6-phenylhexanoate) correct for matrix effects.
  • Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Basic: How to verify the structural integrity of Sodium 5-hydroxy-6-phenylhexanoate post-synthesis?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm phenyl (δ 7.2–7.4 ppm) and hydroxyl (δ 4.5–5.0 ppm) protons. Compare with reference spectra (e.g., PubChem ).
  • FT-IR : Identify carboxylate (COO⁻) stretches at ~1550–1610 cm⁻¹.
  • Mass Spectrometry : ESI-MS in negative mode should show [M-Na]⁻ at m/z 130.14 .

Advanced: How to assess metabolic stability and metabolite identification?

Methodological Answer:

  • Liver Microsome Assays : Incubate with NADPH-fortified rat/human microsomes at 37°C. Terminate reactions at intervals (0–60 min) with acetonitrile.
  • Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Data Analysis : Software tools (e.g., MetaboLynx) align chromatograms and predict metabolite structures .

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